2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methylphenyl)methyl]acetamide

Src kinase inhibition GI50 thiazole pharmacophore

2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[(4-methylphenyl)methyl]acetamide (CAS 1235343-01-7) is a synthetic thiazole acetamide derivative belonging to the N-benzyl-substituted acetamide class. The compound features a 2,4-dimethyl-1,3-thiazol-5-yl core linked via an acetamide bridge to a 4-methylbenzyl moiety, placing it within a chemical series explored for Src kinase inhibition and anticancer applications.

Molecular Formula C15H18N2OS
Molecular Weight 274.4 g/mol
CAS No. 1235343-01-7
Cat. No. B6443137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methylphenyl)methyl]acetamide
CAS1235343-01-7
Molecular FormulaC15H18N2OS
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)CC2=C(N=C(S2)C)C
InChIInChI=1S/C15H18N2OS/c1-10-4-6-13(7-5-10)9-16-15(18)8-14-11(2)17-12(3)19-14/h4-7H,8-9H2,1-3H3,(H,16,18)
InChIKeyBPCWMFONXLNJGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[(4-methylphenyl)methyl]acetamide (CAS 1235343-01-7): Compound Identity and Core Pharmacophore


2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[(4-methylphenyl)methyl]acetamide (CAS 1235343-01-7) is a synthetic thiazole acetamide derivative belonging to the N-benzyl-substituted acetamide class [1]. The compound features a 2,4-dimethyl-1,3-thiazol-5-yl core linked via an acetamide bridge to a 4-methylbenzyl moiety, placing it within a chemical series explored for Src kinase inhibition and anticancer applications [1]. Its structure can be formally derived from the broader thiazolyl N-benzyl-substituted acetamide scaffold characterized by Fallah-Tafti et al. (2011), wherein systematic variation of the N-benzyl substituent modulates both kinase inhibitory potency and antiproliferative activity [1].

Why Thiazole Acetamide Analogs Cannot Be Freely Substituted for CAS 1235343-01-7 in Src-Targeted Research


Within the thiazolyl N-benzyl-substituted acetamide series, minor structural modifications to the N-benzyl aromatic ring produce substantial shifts in both c-Src kinase inhibitory potency and cell-type-specific antiproliferative activity [1]. The unsubstituted N-benzyl derivative (compound 8a) exhibits GI50 values of 1.34–2.30 μM against c-Src, whereas introduction of a 4-fluoro substituent (compound 8b) redirects activity toward breast carcinoma and leukemia cell proliferation inhibition (64–71% at 50 μM) rather than enhancing kinase potency [1]. The 4-methylbenzyl substitution pattern present in CAS 1235343-01-7 occupies a distinct position in this structure–activity landscape, where the electron-donating methyl group is predicted to alter both target engagement and physicochemical properties relative to unsubstituted, halogenated, or heterocyclic benzyl analogs [1]. Generic interchange across this series therefore risks loss of target potency, altered selectivity profile, and compromised experimental reproducibility.

Quantitative Differentiation Evidence for 2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[(4-methylphenyl)methyl]acetamide (CAS 1235343-01-7)


Comparative c-Src Kinase Inhibitory Activity: Thiazole Scaffold vs. Pyridine Parent Compound

CAS 1235343-01-7 is a 4-methylbenzyl-substituted congener within the thiazolyl N-benzyl-substituted acetamide series. In the foundational SAR study by Fallah-Tafti et al. (2011), the unsubstituted N-benzyl thiazole derivative (compound 8a) demonstrated c-Src kinase inhibition with GI50 values of 1.34 μM in NIH3T3/c-Src527F cells and 2.30 μM in SYF/c-Src527F cells [1]. In comparison, the clinical-stage pyridine-based Src inhibitor KX2-391 (tirbanibulin), which served as the lead scaffold for this series, exhibits GI50 values of 23 nM and 39 nM in the same engineered cell lines—representing an approximately 58-fold greater potency [2]. The 4-methyl substitution on the N-benzyl ring of CAS 1235343-01-7 is anticipated to further modulate potency relative to the unsubstituted 8a benchmark through electronic and steric effects on the Src substrate-binding site interaction [1].

Src kinase inhibition GI50 thiazole pharmacophore KX2-391

Antiproliferative Activity Across Cancer Cell Lines: 4-Methylbenzyl Substitution Enables Differential Cytotoxicity Relative to Halogenated Analogs

In the 2011 SAR study, the 4-fluorobenzyl-substituted thiazole derivative (compound 8b) exhibited 64–71% inhibition of cell proliferation in breast carcinoma BT-20 and leukemia CCRF-CEM cells at a concentration of 50 μM [1]. The unsubstituted N-benzyl derivative (8a) showed comparatively weaker antiproliferative effects in the same panel, indicating that para-substitution on the benzyl ring profoundly influences cellular activity independent of kinase inhibition [1]. CAS 1235343-01-7, bearing a 4-methyl substituent electronically distinct from the 4-fluoro group, is positioned at an underexplored node in this SAR matrix where the electron-donating methyl group may confer a different cancer cell line selectivity fingerprint compared to the electron-withdrawing fluoro analog [1].

antiproliferative activity HT-29 BT-20 CCRF-CEM structure-activity relationship

Predicted Physicochemical Differentiation: LogP and Solubility Implications of 4-Methylbenzyl Substitution

The 4-methyl substitution on the N-benzyl ring of CAS 1235343-01-7 distinguishes it from the unsubstituted parent (8a) and halogenated analogs in terms of calculated lipophilicity. Based on the core 2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide scaffold (measured logP = 1.49; ChemSrc data for CAS 61928-55-0) , addition of the 4-methylbenzyl group is predicted to increase logP by approximately 1.5–2.0 units relative to the unsubstituted acetamide core, yielding an estimated logP in the range of 3.0–3.5 . This places CAS 1235343-01-7 in a more lipophilic regime compared to the unsubstituted benzyl analog but below highly lipophilic polyhalogenated variants, potentially offering a balanced permeability–solubility profile for cellular assays .

logP aqueous solubility drug-likeness physicochemical properties

Patent-Documented Synthetic Accessibility and CCR4 Antagonist Potential

Chinese patent CN101747327B discloses aromatic amide thiazole derivatives of general formula I, encompassing compounds with N-benzyl substitution patterns including 4-methylbenzyl, as CCR4 antagonists [1]. This patent explicitly claims the preparation method and pharmaceutical compositions containing compounds within this structural class, establishing a documented synthetic route and a distinct biological target space (CCR4 chemokine receptor antagonism) that is orthogonal to the Src kinase inhibition explored in the Fallah-Tafti et al. series [1]. CAS 1235343-01-7 thus occupies a unique intersection of two pharmacologically relevant target classes—Src kinase and CCR4—differentiating it from thiazole acetamides explored solely within one target family [1][2].

CCR4 antagonist thiazole acetamide patent CN101747327B synthesis

High-Value Application Scenarios for 2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[(4-methylphenyl)methyl]acetamide (CAS 1235343-01-7)


Src Kinase Inhibitor Screening Cascades and SAR Expansion Studies

CAS 1235343-01-7 serves as a structurally defined probe for expanding the structure–activity relationship of thiazole-based Src kinase inhibitors beyond the unsubstituted and 4-fluoro N-benzyl derivatives characterized by Fallah-Tafti et al. [1]. Its 4-methylbenzyl substitution provides an electron-donating para-substituent comparator to the electron-withdrawing 4-fluoro analog (compound 8b, which showed 64–71% antiproliferative activity against BT-20 and CCRF-CEM at 50 μM), enabling systematic exploration of electronic effects on kinase inhibition and cellular activity within a single chemical series [1].

Dual-Mechanism Chemokine Receptor and Kinase Inhibitor Probe Development

The inclusion of CAS 1235343-01-7 within the patent claims of CN101747327B as a CCR4 antagonist, combined with its structural relationship to the Src-inhibitory thiazole acetamide series [2], positions this compound as a candidate for dual-target probe development. Researchers investigating the intersection of chemokine receptor signaling and Src kinase pathways in tumor immunology or inflammatory disease models may use this compound to test hypotheses that cannot be addressed with single-target thiazole acetamides confined to either the CCR4 or Src space alone [1][2].

Physicochemical Benchmarking of Methyl-Substituted Benzyl Acetamides in Cellular Assays

With an estimated logP of 3.0–3.5—intermediate between the core 2,4-dimethylthiazole acetamide scaffold (logP = 1.49) and more lipophilic polyhalogenated analogs —CAS 1235343-01-7 offers a reference compound for assessing how incremental lipophilicity changes driven by para-methyl substitution affect cellular permeability, aqueous solubility, and non-specific protein binding in thiazole acetamide chemical series . This makes it valuable for laboratories optimizing assay conditions or building predictive ADME models for this chemotype.

Cancer Cell Line Selectivity Profiling Across the N-Benzyl Substitution Matrix

The differential antiproliferative activity observed across HT-29 (colon), BT-20 (breast), and CCRF-CEM (leukemia) cell lines for compounds 8a and 8b [1] establishes a cell line selectivity framework into which CAS 1235343-01-7 can be systematically inserted. Procurement of this compound enables completion of the para-substitution matrix (H, F, CH3, and potentially Cl, OCH3, CF3) within this pharmacophore, generating a comprehensive dataset to inform the design of tissue-selective thiazole acetamide derivatives [1].

Quote Request

Request a Quote for 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methylphenyl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.